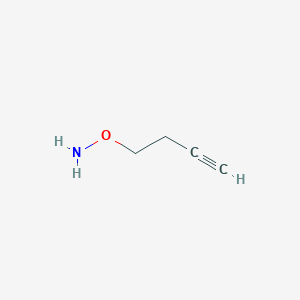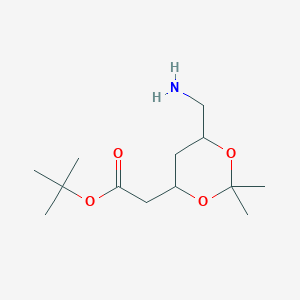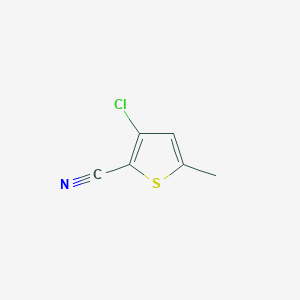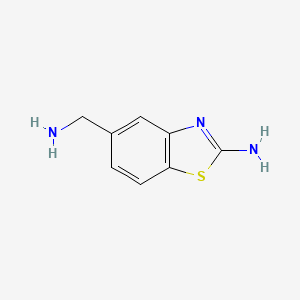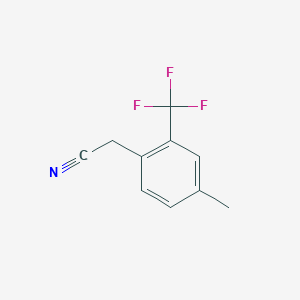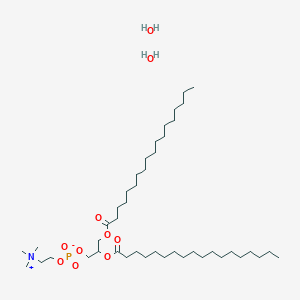
2,3-Di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate;dihydrate is a complex organic compound that belongs to the class of phospholipids. It is characterized by its unique structure, which includes two octadecanoyloxy groups attached to a glycerol backbone, a trimethylazaniumyl group, and a phosphate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate;dihydrate typically involves a multi-step chemical process. One common method involves the reaction of 2-chloroethyl phosphate with 2,3-di(octadecanoyloxy)propanol to form an intermediate compound. This intermediate is then reacted with trimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. Advanced techniques such as chromatography and crystallization may be employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate;dihydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized phospholipids, while reduction may produce reduced phospholipids .
Aplicaciones Científicas De Investigación
2,3-Di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate;dihydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical reactions.
Biology: The compound is studied for its role in cell membrane structure and function.
Industry: The compound is used in the formulation of cosmetics and personal care products
Mecanismo De Acción
The mechanism of action of 2,3-Di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate;dihydrate involves its interaction with biological membranes. The compound integrates into the lipid bilayer of cell membranes, affecting membrane fluidity and permeability. It can also interact with specific molecular targets, such as membrane proteins, influencing various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Di(decanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate: Similar structure but with shorter acyl chains.
2,3-Di(heptadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate: Similar structure with slightly different acyl chains.
Uniqueness
2,3-Di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate;dihydrate is unique due to its specific acyl chain length and the presence of a trimethylazaniumyl group. These structural features confer distinct physicochemical properties, making it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C44H92NO10P |
|---|---|
Peso molecular |
826.2 g/mol |
Nombre IUPAC |
2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate;dihydrate |
InChI |
InChI=1S/C44H88NO8P.2H2O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;;/h42H,6-41H2,1-5H3;2*1H2 |
Clave InChI |
VHRFFOPIZMXKSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


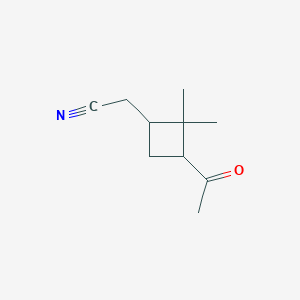
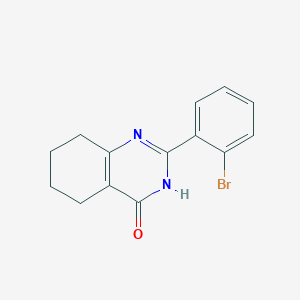

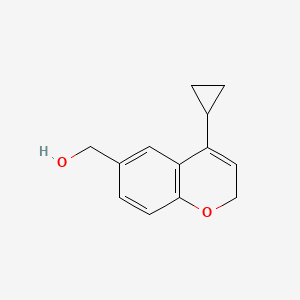
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B13890870.png)
![3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one](/img/structure/B13890871.png)
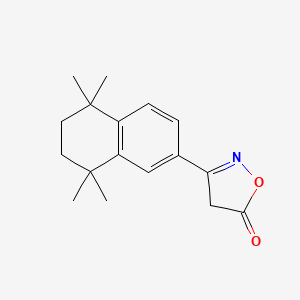
![Butyl 2-[1-(3,4-difluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13890882.png)
